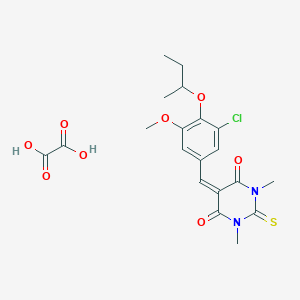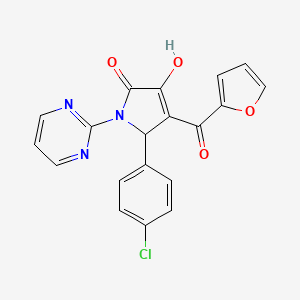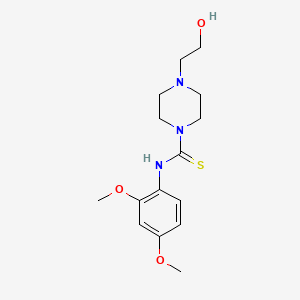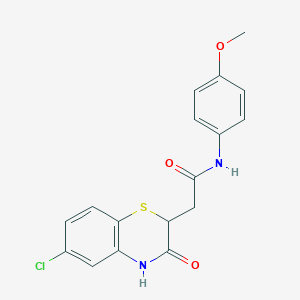
N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Vue d'ensemble
Description
N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as JB-93182, is a chemical compound that has been extensively studied for its potential therapeutic applications. JB-93182 belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and psychiatry. In oncology, this compound has been shown to inhibit the growth of cancer cells by targeting the proteasome pathway. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects.
Mécanisme D'action
The mechanism of action of N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of the proteasome pathway. The proteasome pathway is responsible for the degradation of intracellular proteins, and its inhibition can lead to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of the proteasome pathway, leading to the accumulation of misfolded and damaged proteins. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its anxiolytic and antidepressant effects. In vivo studies have shown that this compound has anticancer and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the proteasome pathway, making it a valuable tool for studying the role of the proteasome pathway in various biological processes. This compound also has potential therapeutic applications in various fields, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. Its synthesis is complex and requires several steps, making it difficult to produce in large quantities. This compound is also expensive, which may limit its use in some labs.
Orientations Futures
There are several future directions for the study of N-(3-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further investigate its mechanism of action, particularly its effects on the proteasome pathway. Another direction is to explore its potential therapeutic applications in other fields, such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its therapeutic applications. Finally, the development of more efficient and cost-effective synthesis methods for this compound would enable its wider use in research and drug development.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(17-10-11-2-1-5-16-9-11)12-3-4-13-14(8-12)20-7-6-19-13/h1-5,8-9H,6-7,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADJHYMJZUBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[2-(allylamino)benzoyl]morpholin-3-yl}acetic acid](/img/structure/B3986165.png)


![2-methylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3986183.png)

![2-{4-[2-(4-biphenylyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986189.png)
![2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3986196.png)
![N-cyclohexyl-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B3986209.png)
![N-{4-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B3986219.png)
![1-(4-{2-hydroxy-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)ethanone](/img/structure/B3986229.png)
![5,5'-(1,3-phenylene)bis[1-(2-methylphenyl)-1H-tetrazole]](/img/structure/B3986234.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B3986250.png)
![1-(2-methoxyphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986273.png)